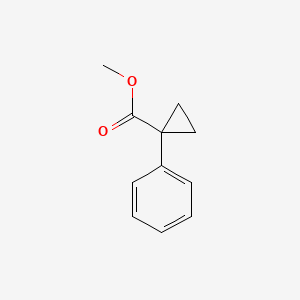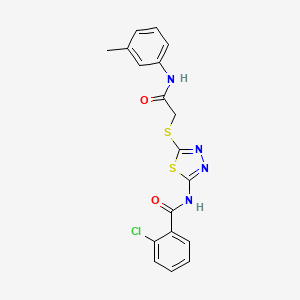
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the CAS Number 254895-87-9 . It is also known by the synonym 7-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo [b] [1,4]dioxin-6-amine . The InChI code is 1S/C8H4BrF4NO2/c9-3-1-5-6 (2-4 (3)14)16-8 (12,13)7 (10,11)15-5/h1-2H,14H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 302.02 . It is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane serves as a precursor or intermediate in the synthesis of various chemically significant compounds. For instance, Stańczuk et al. (2013) describe the synthesis and separation of isomers of (2-aminopropyl)benzofuran, highlighting the importance of precise chemical modifications in research chemicals. The ability to synthesize and differentiate isomers plays a crucial role in the development of compounds for scientific study, including those related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
In another example, Ueno et al. (1982) explore the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives, providing insights into the chemical reactions and structural modifications possible with halogenated and fluorinated compounds. These synthetic pathways and the resulting compounds contribute to a deeper understanding of chemical properties and potential applications in various fields of research (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Pharmacological Studies
While focusing on the non-pharmacological aspects, it's noteworthy that compounds structurally related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane, such as benzofurans and benzodioxanes, have been studied for their interactions with biological receptors. For example, Wolfman et al. (1998) discuss the pharmacological characterization of a synthetic flavonoid with high affinity for benzodiazepine receptors, indicating the potential of halogenated compounds in receptor studies. These investigations provide valuable data on how structural modifications can influence biological activity, offering insights for future research on compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Wolfman, Viola, Marder, Ardenghi, Wasowski, Schröder, Izquierdo, Rúveda, Paladini, & Medina, 1998).
Novel Fluorescence Probes
In the development of fluorescence probes, compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane could play a crucial role. Setsukinai et al. (2003) have designed and synthesized novel fluorescence probes to detect highly reactive oxygen species, showcasing the application of chemically modified compounds in creating tools for biological and chemical studies. Such research highlights the utility of halogenated and fluorinated compounds in developing sensitive and selective probes for scientific investigations (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIKJZPXJFXSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)






![5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2662891.png)


![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)
